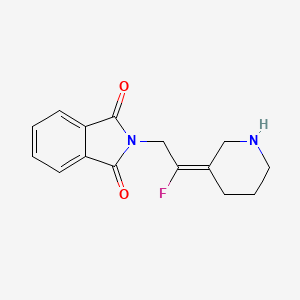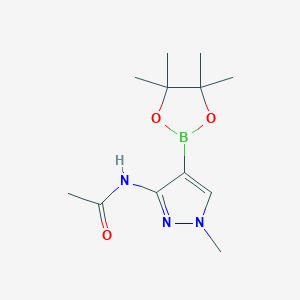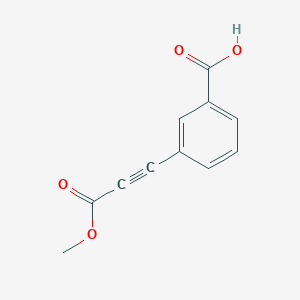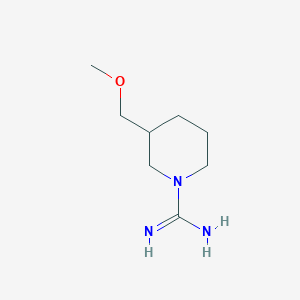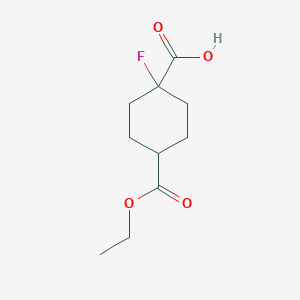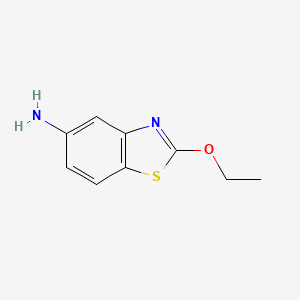
2-Ethoxy-1,3-benzothiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1,3-benzothiazol-5-amine is a compound belonging to the benzothiazole family, which is characterized by a bicyclic structure containing both benzene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3-benzothiazol-5-amine typically involves the reaction of 2-aminothiophenol with ethyl bromide under basic conditions to introduce the ethoxy group. This is followed by cyclization with sulfur and an oxidizing agent to form the benzothiazole ring. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentration, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1,3-benzothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
Scientific Research Applications
2-Ethoxy-1,3-benzothiazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1,3-benzothiazol-5-amine involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication. These actions contribute to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethoxy-1,3-benzothiazol-5-amine include:
2-Amino-1,3-benzothiazole: Lacks the ethoxy group but shares the benzothiazole core structure.
2-Mercapto-1,3-benzothiazole: Contains a thiol group instead of an ethoxy group.
6-Ethoxy-1,3-benzothiazole-2-amine: Similar structure but with the ethoxy group at a different position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10N2OS |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-ethoxy-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C9H10N2OS/c1-2-12-9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,2,10H2,1H3 |
InChI Key |
KQFKSWPSLYBPGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(S1)C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


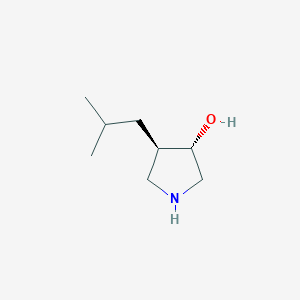
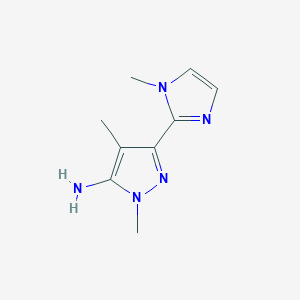
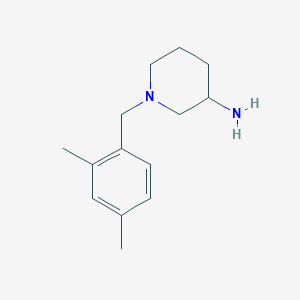
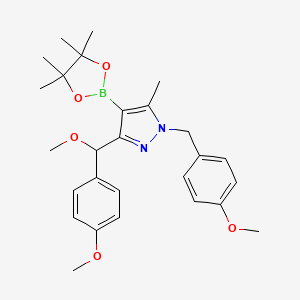
![2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B13336604.png)
![tert-Butyl (R)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B13336611.png)
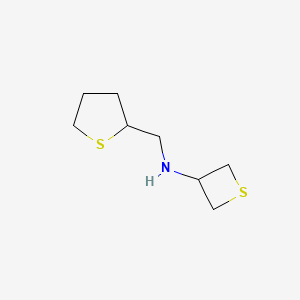
![{2-[Bis(propan-2-yl)amino]ethyl}(1-cyclopropylethyl)amine](/img/structure/B13336620.png)
![5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol](/img/structure/B13336622.png)
